molecular formula C2H5NO3S B2959896 1,2,3-Oxathiazolidine 2,2-dioxide CAS No. 19044-42-9

1,2,3-Oxathiazolidine 2,2-dioxide

Cat. No.: B2959896
CAS No.: 19044-42-9
M. Wt: 123.13
InChI Key: MBACRDZWRXWNMY-UHFFFAOYSA-N
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Description

1,2,3-Oxathiazolidine 2,2-dioxide is a heterocyclic compound with the molecular formula C₂H₅NO₃S. It is characterized by a five-membered ring structure containing oxygen, nitrogen, and sulfur atoms. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 1,2,3-Oxathiazolidine 2,2-dioxide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the biochemical environment .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It is known to bind to certain biomolecules, which can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Oxathiazolidine 2,2-dioxide can be synthesized through several methods. One common approach involves the cyclization of 2-thiohydroxylamine with carbon dioxide under basic conditions. This reaction typically requires a solvent such as ethanol or dimethyl sulfoxide and a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathiazolidines .

Scientific Research Applications

Comparison with Similar Compounds

1,2,3-Oxathiazolidine 2,2-dioxide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical reactivity and stability .

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique chemical properties and diverse reactivity make it a valuable tool for scientists and industrial chemists alike.

Properties

IUPAC Name

oxathiazolidine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO3S/c4-7(5)3-1-2-6-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBACRDZWRXWNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 1,2,3-Oxathiazolidine 2,2-dioxide in organic synthesis?

A: 1,2,3-Oxathiazolidine 2,2-dioxides, also known as cyclic sulfamidates, serve as valuable intermediates in organic synthesis, particularly for synthesizing chiral amines. [, , ] They act as protected forms of β-amino alcohols, allowing for further chemical manipulations without affecting the amine functionality. [, ] For example, they can be used to introduce fluorine atoms stereoselectively, leading to the formation of chiral fluoroamines. []

Q2: Can you elaborate on the synthesis of this compound derivatives and their use in synthesizing specific bioactive molecules?

A: 1,2,3-Oxathiazolidine 2,2-dioxides can be synthesized from their corresponding β-amino alcohols through a cyclization reaction with thionyl chloride followed by oxidation, often using sodium metaperiodate and ruthenium(IV) oxide. [] This methodology allows for the preparation of enantiomerically pure cyclic sulfamidates from chiral starting materials. [, ] These cyclic sulfamidates have proven useful in the synthesis of various bioactive molecules, including the kappa-agonist CJ-15,161. This synthesis involved using a palladium-catalyzed cross-coupling reaction to link an aryl group to the nitrogen of a specifically functionalized 1,2,3-oxathiazolidine-2,2-dioxide, highlighting the versatility of this synthon. []

Q3: Has the anticancer activity of this compound derivatives been investigated?

A: Yes, recent studies have explored the anticancer potential of novel organophosphorus compounds incorporating the 1,2,3-oxathiazolidine-2,2-dioxide moiety. [] These compounds, synthesized through a multi-step process involving chloroacetylation and the Arbuzov reaction, were tested against a panel of cancer cell lines. [] While the initial results showed low cytotoxicity even at high concentrations, further research is needed to fully explore their potential as anticancer agents and optimize their structure for improved activity. []

Q4: What are the structural characteristics of this compound?

A: this compound contains a five-membered ring comprising one sulfur atom, one nitrogen atom, and three carbon atoms. [, , , ] The sulfur atom is further oxidized with two oxygen atoms, forming a sulfamide group. [, , , ] The molecule can exist as different stereoisomers depending on the substituents attached to the ring, with the chirality at the carbon atoms influencing its biological and chemical properties. [, ]

Q5: How is the three-dimensional structure of this compound related to its solid-state properties?

A: The crystal structure of (R)-3-(tert-Butoxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide reveals that the molecule exists as two independent molecules in its asymmetric unit. [] These molecules are linked together through C—H⋯O interactions to form a three-dimensional network in the crystalline state. [] This type of intermolecular interaction can influence the compound's physical properties, such as its melting point and solubility.

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